5-Methoxynaphthalene-1-sulfonamide

Description

BenchChem offers high-quality 5-Methoxynaphthalene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxynaphthalene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxynaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-10-6-2-5-9-8(10)4-3-7-11(9)16(12,13)14/h2-7H,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXIWLGEICSHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=C2S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxynaphthalene-1-sulfonamide: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties and applications of 5-Methoxynaphthalene-1-sulfonamide. We will delve into its physicochemical characteristics, outline a robust synthetic pathway, explore its spectral signature, and discuss its relevance as a versatile intermediate in various fields of chemical science.

Core Molecular Identity

5-Methoxynaphthalene-1-sulfonamide is an aromatic organic compound featuring a naphthalene core functionalized with both a methoxy and a sulfonamide group. This unique substitution pattern makes it a valuable building block in synthetic chemistry.

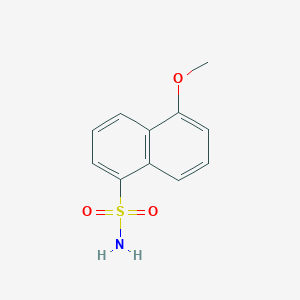

Caption: Chemical structure of 5-Methoxynaphthalene-1-sulfonamide.

Part 1: Physicochemical and Registry Information

Understanding the fundamental properties of a chemical is paramount before its inclusion in any synthetic or analytical workflow. The data presented below, combining experimental and predicted values, provides a foundational overview of 5-Methoxynaphthalene-1-sulfonamide.

| Property | Value | Source(s) |

| CAS Number | 32327-46-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₃S | [1][2][4] |

| Molecular Weight | 237.28 g/mol | [1] |

| Synonyms | 5-Methoxy-1-naphthalenesulfonamide, 5-Methoxyphthalene-1-sulfoMide | [2] |

| Predicted Boiling Point | 455.5 ± 37.0 °C | [2] |

| Predicted Density | 1.344 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 10.12 ± 0.30 | [2] |

| Storage Conditions | Room temperature, dry and sealed | [1][2] |

Note: Predicted values are computationally derived and should be used as an estimate pending experimental verification.

Part 2: Synthesis and Purification Protocol

The synthesis of aromatic sulfonamides is a cornerstone of organic chemistry, often pivotal in the creation of pharmaceutical agents and functional materials.[5][6] A common and reliable method proceeds through the chlorosulfonation of an activated aromatic ring, followed by amination. For 5-Methoxynaphthalene-1-sulfonamide, the logical precursor is 1-methoxynaphthalene.

Experimental Workflow: A Two-Step Synthesis

This protocol is designed to be self-validating, with clear checkpoints for assessing the success of each step. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the transformation.

Caption: Proposed synthetic workflow for 5-Methoxynaphthalene-1-sulfonamide.

Step-by-Step Methodology

Step 1: Chlorosulfonation of 1-Methoxynaphthalene

-

Principle: The electron-donating methoxy group activates the naphthalene ring, directing electrophilic substitution. Chlorosulfonic acid serves as the electrophile to install the sulfonyl chloride group. The reaction is performed at low temperature to control reactivity and minimize side-product formation.

-

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1-methoxynaphthalene (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-methoxynaphthalene-1-sulfonyl chloride intermediate.

-

Step 2: Amination of the Sulfonyl Chloride Intermediate

-

Principle: The highly reactive sulfonyl chloride is readily attacked by a nucleophile, in this case, ammonia, to form the stable sulfonamide bond.

-

Procedure:

-

Dissolve the crude sulfonyl chloride from Step 1 in tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add concentrated aqueous ammonia (excess, ~5.0 eq) dropwise. A white precipitate is expected to form.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the disappearance of the sulfonyl chloride by TLC.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous slurry with 1M HCl to precipitate the product fully.

-

Collect the solid by vacuum filtration, wash with cold water, and air-dry to obtain the crude 5-Methoxynaphthalene-1-sulfonamide.

-

Step 3: Purification by Recrystallization

-

Principle: This technique exploits differences in solubility between the desired product and impurities at different temperatures to obtain a highly pure crystalline solid.

-

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Add hot water dropwise until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Part 3: Spectral Analysis and Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While specific experimental data for this exact compound is sparse in public literature, we can reliably predict its spectral characteristics based on known properties of the naphthalene, methoxy, and sulfonamide functional groups.[7]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (6H): Complex multiplets in the δ 7.0-8.5 ppm range, characteristic of the substituted naphthalene ring system. -SO₂NH₂ Protons (2H): A broad singlet, typically in the δ 6.5-7.5 ppm range, which is exchangeable with D₂O. Methoxy Protons (-OCH₃, 3H): A sharp singlet around δ 3.9-4.1 ppm.[8] |

| ¹³C NMR | Aromatic Carbons (10C): Signals in the δ 105-158 ppm range. The carbon attached to the methoxy group will be significantly shielded (upfield), while the carbon attached to the sulfonamide group will be deshielded (downfield). Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.[7] |

| FT-IR (cm⁻¹) | N-H Stretch: Two bands for the primary amine around 3350-3250 cm⁻¹. S=O Stretch: Strong, characteristic asymmetric and symmetric stretching bands at ~1350-1310 cm⁻¹ and ~1160-1140 cm⁻¹, respectively.[7] C-O Stretch: A strong band for the aryl ether around 1250 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 237. Key Fragments: Expect loss of SO₂NH₂ (m/z = 157, corresponding to methoxynaphthalene radical cation) and subsequent loss of CH₃ or CO.[9][10] |

Part 4: Chemical Reactivity and Stability

The reactivity of 5-Methoxynaphthalene-1-sulfonamide is dominated by its sulfonamide moiety. The N-H protons are weakly acidic and can be deprotonated by a suitable base, allowing for further functionalization, such as N-alkylation. The compound is generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents and moisture to prevent degradation.[1][2]

From a drug development perspective, it is important to recognize that sulfonamides can be metabolized in vivo. This can sometimes lead to the formation of reactive hydroxylamine or nitroso metabolites, which have been implicated in hypersensitivity reactions.[11][12] This metabolic pathway is a critical consideration in the design of sulfonamide-based therapeutic agents.

Part 5: Applications in Research and Development

5-Methoxynaphthalene-1-sulfonamide is not an end-product but rather a valuable intermediate. Its utility stems from the presence of two distinct functional groups that can be leveraged in multi-step syntheses.

Caption: Role as a versatile building block in different R&D areas.

-

Pharmaceutical Synthesis: The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][6] Derivatives of naphthalenesulfonamides have shown potent activity as inhibitors of tubulin polymerization, a key target in cancer therapy.[13] This compound serves as a scaffold that can be further modified to explore structure-activity relationships (SAR) in drug discovery campaigns.

-

Dye and Pigment Intermediates: The naphthalene core is a classic chromophore. By functionalizing the sulfonamide group, this molecule can be incorporated into larger conjugated systems to create dyes with specific colors and properties for use in textiles and inks.[1]

-

Chemical Research: It is used in fundamental research to study chemical reactions and mechanisms, aiding in the advancement of synthetic chemistry.[1]

Conclusion

5-Methoxynaphthalene-1-sulfonamide is a well-defined chemical entity with significant potential as a synthetic intermediate. Its straightforward, high-yielding synthesis and the versatile reactivity of its sulfonamide group make it an attractive building block for applications ranging from medicinal chemistry to materials science. This guide provides the core technical knowledge required for its effective handling, synthesis, characterization, and strategic implementation in advanced research and development projects.

References

-

MySkinRecipes. 5-Methoxynaphthalene-1-sulfonamide. [Link]

-

Angene International Limited. 5-Methoxynaphthalene-1-sulfonamide|CAS 32327-46-1. [Link]

-

ChemWhat. 5-甲氧基萘-1-磺酰胺CAS#: 32327-46-1. [Link]

-

Supporting Information. HRMS (ESI) and NMR Data. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

National Institutes of Health (NIH). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. [Link]

-

PubChem. N-(5-methoxyquinolin-8-yl)naphthalene-2-sulfonamide. [Link]

-

ResearchGate. 1H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). [Link]

-

PubChem. 5-methoxynaphthalene-1-carboxylic Acid. [Link]

-

PubChem. 1-Methoxynaphthalene. [Link]

-

PubChem. 5-Hydroxynaphthalene-1-sulfonamide. [Link]

-

PubMed. Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate. [Link]

-

UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]

-

Office of Justice Programs. Enhanced Forensic Mass Spectrometry Methods. [Link]

-

PubMed. Synthesis and in Vitro Toxicity of Hydroxylamine Metabolites of Sulfonamides. [Link]

-

SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

PubMed. Sulfonamide allergy and cross-reactivity. [Link]

-

ResearchGate. 1H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). [Link]

-

NIST WebBook. Naphthalene, 1-methoxy-. [Link]

Sources

- 1. 5-Methoxynaphthalene-1-sulfonamide [myskinrecipes.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. 5-Methoxynaphthalene-1-sulfonaMide | 32327-46-1 [chemicalbook.com]

- 4. 5-Methoxynaphthalene-1-sulfonamide|CAS 32327-46-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. ojp.gov [ojp.gov]

- 10. Naphthalene, 1-methoxy- [webbook.nist.gov]

- 11. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 5-Methoxynaphthalene-1-sulfonamide

This guide provides an in-depth exploration of the synthetic pathway to 5-Methoxynaphthalene-1-sulfonamide, a valuable intermediate in medicinal chemistry and materials science.[1] The strategic approach detailed herein is designed for researchers, scientists, and professionals in drug development, emphasizing chemical principles, procedural accuracy, and practical insights to ensure a reproducible and efficient synthesis.

Introduction: The Significance of the Naphthalenesulfonamide Scaffold

Naphthalenesulfonamides are a privileged structural motif in drug discovery, exhibiting a wide range of biological activities. The inherent properties of the naphthalene core, combined with the hydrogen bonding capabilities and stereoelectronic features of the sulfonamide group, make these compounds versatile pharmacophores.[1] 5-Methoxynaphthalene-1-sulfonamide, in particular, serves as a crucial building block for more complex molecules, finding applications as an intermediate in the synthesis of dyes, pigments, and compounds with potential therapeutic properties, including antimicrobial and anti-inflammatory agents.[1]

Strategic Synthesis Design: Overcoming Regiochemical Challenges

A primary challenge in the synthesis of 5-Methoxynaphthalene-1-sulfonamide is achieving the desired 1,5-substitution pattern on the naphthalene ring. A naive approach involving the direct electrophilic chlorosulfonation of 1-methoxynaphthalene would predominantly yield the 4-sulfonyl chloride derivative, due to the ortho-, para-directing nature of the methoxy group. Therefore, a more strategic, multi-step synthesis commencing from a precursor with the correct regiochemistry is imperative.

The selected and validated synthetic route, detailed in this guide, begins with 1-naphthylamine-5-sulfonic acid (Laurent's acid), which possesses the requisite 1,5-arrangement of functional groups. The overall synthetic transformation is depicted in the workflow below.

Sources

"5-Methoxynaphthalene-1-sulfonamide mechanism of action"

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Methoxynaphthalene-1-sulfonamide

5-Methoxynaphthalene-1-sulfonamide is a synthetic organic compound whose biological activities and mechanism of action are not yet fully characterized in publicly available literature. Its chemical structure, featuring a sulfonamide group attached to a methoxynaphthalene scaffold, suggests potential interactions with a range of biological targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of this and other novel chemical entities. We will explore a multi-faceted approach, beginning with computational predictions and progressing through in vitro and cell-based assays to build a robust model of the compound's biological function.

Introduction: Structural Clues and Hypothesis Generation

The structure of 5-Methoxynaphthalene-1-sulfonamide (C₁₁H₁₁NO₃S) presents two key pharmacophores: the sulfonamide group (-SO₂NH₂) and the methoxynaphthalene core. The sulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anti-inflammatory agents, often by targeting enzymes like carbonic anhydrases or dihydrofolate reductase. The naphthalene ring system is present in various biologically active compounds, and its methoxy substitution can influence metabolic stability and receptor binding.

Based on these structural features, we can formulate several initial hypotheses for the mechanism of action of 5-Methoxynaphthalene-1-sulfonamide:

-

Enzyme Inhibition: The sulfonamide group may act as a zinc-binding group, suggesting potential inhibition of metalloenzymes such as carbonic anhydrases or matrix metalloproteinases (MMPs).

-

Receptor Modulation: The aromatic naphthalene system could facilitate interactions with nuclear receptors or G-protein coupled receptors (GPCRs).

-

Kinase Inhibition: While less common for simple sulfonamides, the overall shape and electronic properties of the molecule might allow it to fit into the ATP-binding pocket of certain protein kinases.

This guide will outline the experimental path to test these hypotheses and uncover the true mechanism of action.

Phase 1: In Silico Target Prediction and Virtual Screening

Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective insights into the likely biological targets of 5-Methoxynaphthalene-1-sulfonamide.

Target Prediction Workflow

The initial step involves using reverse pharmacophore mapping and ligand-based similarity searching tools to predict potential protein targets.

Figure 1: A representative workflow for the in silico prediction of biological targets for a novel compound.

Molecular Docking and Dynamics Protocol

Once a list of potential targets is generated, molecular docking can predict the binding mode and affinity of 5-Methoxynaphthalene-1-sulfonamide to these proteins.

Protocol: Molecular Docking using AutoDock Vina

-

Ligand Preparation:

-

Obtain the 3D structure of 5-Methoxynaphthalene-1-sulfonamide from a database like PubChem or generate it using chemical drawing software.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the structure in a compatible format (e.g., .pdbqt) with charges and atom types assigned.

-

-

Receptor Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign charges.

-

Define the binding site (grid box) based on known active sites or by using blind docking.

-

-

Docking Simulation:

-

Run AutoDock Vina, specifying the prepared ligand, receptor, and grid box parameters.

-

Analyze the output poses and their corresponding binding affinities (kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

-

Post-Docking Analysis:

-

Visualize the predicted binding pose using software like PyMOL or Chimera to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

For the most promising poses, consider running molecular dynamics simulations to assess the stability of the ligand-protein complex over time.

-

Phase 2: In Vitro Biochemical and Biophysical Validation

The predictions from the in silico phase must be validated through direct biochemical and biophysical assays.

Target Engagement and Binding Affinity

Several techniques can be employed to confirm direct binding of the compound to the predicted target protein and to quantify the binding affinity.

| Assay Type | Principle | Key Parameters Measured | Advantages |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Kₐ, Kₔ, Kₙ | Real-time, label-free, provides kinetic information. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Kₙ, ΔH, ΔS | Label-free, provides a complete thermodynamic profile of the interaction. |

| Differential Scanning Fluorimetry (DSF) | Measures the change in the melting temperature (Tₘ) of a protein upon ligand binding. | ΔTₘ | High-throughput, requires small amounts of protein. |

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

Analyte Preparation: Prepare a series of dilutions of 5-Methoxynaphthalene-1-sulfonamide in a suitable running buffer.

-

Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface and a reference surface (without protein). Record the binding response in real-time.

-

Dissociation: After the association phase, flow running buffer over the chip to measure the dissociation of the compound.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₙ).

Phase 3: Cell-Based Assays for Functional Characterization

Once a direct target has been validated, the next step is to understand the functional consequences of this interaction in a cellular context.

Cellular Target Engagement and Pathway Analysis

The effect of 5-Methoxynaphthalene-1-sulfonamide on cellular signaling pathways downstream of the target protein can be assessed using a variety of techniques.

Figure 2: A workflow illustrating common cell-based assays to probe the functional effects of a compound.

Protocol: Western Blotting for Pathway Modulation

This protocol assumes a hypothetical scenario where 5-Methoxynaphthalene-1-sulfonamide inhibits a protein kinase (e.g., Kinase X) that phosphorylates a downstream substrate (Substrate Y).

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T) and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of 5-Methoxynaphthalene-1-sulfonamide for a specified time. Include a vehicle control (e.g., DMSO).

-

-

Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

-

Strip the membrane and re-probe with an antibody for total Substrate Y and a loading control (e.g., GAPDH) to normalize the data. A dose-dependent decrease in the p-Substrate Y signal would indicate inhibition of Kinase X.

-

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach to elucidate the mechanism of action of 5-Methoxynaphthalene-1-sulfonamide. By integrating computational predictions with rigorous in vitro and cell-based validation, researchers can build a comprehensive understanding of how this novel compound exerts its biological effects. Future studies could involve broader 'omics' approaches, such as transcriptomics (RNA-seq) or proteomics, to uncover off-target effects and gain a global view of the cellular response. Ultimately, this structured investigative process is essential for the successful development of new therapeutic agents.

References

The following is a representative list of references for the methodologies described. Specific citations for the biological activities of 5-Methoxynaphthalene-1-sulfonamide are not available due to the limited public information on this compound.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 45(W1), W256–W261. [Link]

-

Wang, X., Shen, Y., Wang, S., Li, S., Zhang, W., Liu, X., ... & Hou, T. (2016). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W360. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

-

Schuck, P. (2000). Use of surface plasmon resonance to probe the equilibrium and dynamic aspects of interactions between biological macromolecules. Annual Review of Biophysics and Biomolecular Structure, 29(1), 543-566. [Link]

-

Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]

-

Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429. [Link]

Introduction: The Naphthalene-Sulfonamide Scaffold - A Versatile Pharmacophore

An In-Depth Technical Guide to the Biological Activity of the Naphthalene-Sulfonamide Core: A Case Study on 5-Methoxynaphthalene-1-sulfonamide

This technical guide provides a comprehensive overview of the biological activities associated with the naphthalene-sulfonamide scaffold, a privileged structure in medicinal chemistry. While direct extensive research on 5-Methoxynaphthalene-1-sulfonamide is emerging, this document extrapolates its potential activities based on the well-documented biological effects of structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this chemical class.

The naphthalene-sulfonamide moiety is a cornerstone in the design of biologically active molecules. This structural motif is present in a wide array of compounds demonstrating diverse pharmacological effects, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3] The inherent properties of the sulfonamide group, such as its ability to act as a protecting group, an activating group, and a molecular scaffold, contribute to its versatility in organic synthesis and drug design.[3] 5-Methoxynaphthalene-1-sulfonamide, a specific derivative, serves as a pertinent example for exploring the potential biological landscape of this chemical family.

Key Biological Activities and Mechanisms of Action

The biological activities of naphthalene-sulfonamides are diverse, stemming from their ability to interact with various biological targets. The following sections delve into the primary mechanisms through which these compounds exert their effects.

Anticancer Activity

Naphthalene-sulfonamide derivatives have emerged as promising candidates for anticancer drug development, primarily through the inhibition of crucial cellular processes like tubulin polymerization and key signaling pathways.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and shape maintenance, making them a key target for anticancer therapies.[4] Several naphthalene-sulfonamide derivatives have been shown to be potent inhibitors of tubulin polymerization.[4][5]

For instance, certain synthesized sulphonamide derivatives bearing a naphthalene moiety have demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma).[4][5] One particular compound, with a naphthalen-1-yl moiety, exhibited IC50 values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM against MCF-7 and A549 cells, respectively.[4][5] Molecular docking studies suggest that these compounds bind to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagents and Materials:

-

Tubulin (>99% pure) from a commercial source (e.g., Cytoskeleton, Inc.).

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

-

GTP (100 mM stock).

-

Test compound (5-Methoxynaphthalene-1-sulfonamide or derivative) dissolved in DMSO.

-

Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition).

-

Negative control (DMSO).

-

96-well microplate.

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.

-

Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.

-

In a pre-chilled 96-well plate, add the test compound dilutions, controls, and buffer.

-

Initiate the polymerization by adding GTP to a final concentration of 1 mM to all wells.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance (OD340) versus time to obtain polymerization curves.

-

Determine the IC50 value for inhibitory compounds by analyzing the concentration-dependent decrease in the polymerization rate or extent.

-

Figure 2: Inhibition of the JAK/STAT3 signaling pathway.

Enzyme Inhibition

The naphthalene-sulfonamide scaffold is a versatile inhibitor of several key enzymes implicated in various physiological and pathological processes.

Calmodulin is a ubiquitous calcium-binding protein that regulates the activity of a wide range of enzymes, including phosphodiesterases and protein kinases. [6][7][8]Naphthalenesulfonamide derivatives, such as N-(6-aminohexyl)-5-chloronaphthalene-1-sulfonamide (W-7), are well-characterized calmodulin antagonists. [6][7]These compounds bind to calmodulin in a calcium-dependent manner, preventing it from activating its target enzymes. [7][9]This inhibition of calmodulin-dependent pathways can lead to various cellular effects, including the inhibition of cell proliferation. [7]

In addition to their effects on calmodulin-regulated kinases, some naphthalenesulfonamides can directly inhibit protein kinases. [10]For example, shorter alkyl chain derivatives of W-7 have been shown to inhibit smooth muscle myosin light chain kinase (MLC-kinase) by directly interacting with the enzyme, rather than by antagonizing calmodulin. [10]This direct inhibition is often competitive with respect to ATP. [10]The Rho-associated protein kinase (ROCK) family are also potential targets for this class of compounds. [11][12]

FABP4 is a key player in metabolic and inflammatory processes, making it an attractive therapeutic target for conditions like diabetes and atherosclerosis. [2][13]Structure-based drug design has led to the development of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of FABP4. [2][13]These inhibitors have demonstrated significant improvements in glucose and lipid metabolism in animal models of obesity and diabetes. [13]

Some naphthalene derivatives with a methylsulfonamido or methylsulfonyl group have been synthesized and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. [14]While selectivity for COX-2 over COX-1 was not always achieved, these findings indicate that the naphthalene-sulfonamide scaffold can be adapted to target these enzymes. [14]

Table 1: Summary of IC50/Ki Values for Naphthalene-Sulfonamide Derivatives Against Various Enzymes

| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |

| Naphthalene-sulfonamide derivative (5c) | Tubulin Polymerization | IC50 = 2.8 µM | [4][5] |

| Naphthalene-sulfonamide hybrid (5e) | STAT3 Phosphorylation | IC50 = 3.01 µM | [15] |

| N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide (A-3) | Myosin Light Chain Kinase | Ki = 7.4 µM | [10] |

| Naphthalene-1-sulfonamide derivative (16dk) | Fatty Acid Binding Protein 4 (FABP4) | Kd = 37 nM | [2] |

Antimicrobial Activity

The sulfonamide functional group is historically significant for its antibacterial properties. [3][16]Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. [17]Since mammals obtain folic acid from their diet, this pathway is selective for bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is required for the synthesis of nucleotides and certain amino acids. [16][17][18]This ultimately leads to a bacteriostatic effect, inhibiting bacterial growth and replication. [16][18]The naphthalene moiety can further enhance the antimicrobial potential of these compounds. [19]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Reagents and Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB).

-

Test compound (5-Methoxynaphthalene-1-sulfonamide or derivative) dissolved in DMSO.

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

Negative control (DMSO).

-

Sterile 96-well microplates.

-

Bacterial inoculum standardized to 0.5 McFarland.

-

-

Procedure:

-

Prepare serial twofold dilutions of the test compound and positive control in MHB in the 96-well plate.

-

Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control well (inoculum in MHB without compound) and a sterility control well (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Structure-Activity Relationships (SAR) and the Role of the 5-Methoxy Group

The biological activity of naphthalene-sulfonamides is highly dependent on the nature and position of substituents on the naphthalene ring and the sulfonamide nitrogen.

-

Alkyl Chain Length: In the case of calmodulin antagonists, the length of the alkyl chain connecting the naphthalene core to an amino group is crucial. Longer chains generally lead to increased calmodulin antagonism, while shorter chains can shift the activity towards direct protein kinase inhibition. [10]* Aryl Substituents: For anticancer activity, the nature of the aryl substituent on the sulfonamide can significantly impact potency. [4]* 5-Position Substitution: The substitution at the 5-position of the naphthalene ring is important for calmodulin antagonism, with chloro and iodo substitutions being well-studied. [6][7] The presence of a 5-methoxy group in 5-Methoxynaphthalene-1-sulfonamide introduces an electron-donating group at a key position. This could influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity for various biological targets. Further research is needed to elucidate the specific impact of the 5-methoxy group on the known activities of the naphthalene-sulfonamide scaffold.

Future Research Directions

While the naphthalene-sulfonamide core is well-established as a source of biologically active compounds, the specific profile of 5-Methoxynaphthalene-1-sulfonamide remains to be fully characterized. Future research should focus on:

-

Systematic Screening: Evaluating the compound against a broad panel of cancer cell lines and microbial strains to identify its primary therapeutic potential.

-

Enzyme Inhibition Profiling: Testing its inhibitory activity against a range of kinases, phosphodiesterases, and other relevant enzymes.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways modulated by the compound.

-

In Vivo Efficacy: Assessing its therapeutic potential in relevant animal models of disease.

By leveraging the extensive knowledge of the naphthalene-sulfonamide chemical class, researchers can strategically investigate the biological activity of 5-Methoxynaphthalene-1-sulfonamide and unlock its potential as a novel therapeutic agent.

References

- MySkinRecipes. 5-Methoxynaphthalene-1-sulfonamide.

-

Fan M, Liu W, He M, et al. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. J Enzyme Inhib Med Chem. 2019;34(1):1246-1256. Available from: [Link]

-

Newton AC, Johnson JA. Calmodulin antagonists of improved potency and specificity for use in the study of calmodulin biochemistry. Methods Enzymol. 1983;102:224-33. Available from: [Link]

-

El-Damasy AK, Lee JA, Seo SH, et al. Design, synthesis and SAR of novel naphthalene-sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Adv. 2021;11(48):30299-30321. Available from: [Link]

- Kumar S, Singh A. Synthesis, Mechanism of action And Characterization of Sulphonamide. World Journal of Pharmaceutical Research. 2024;13(1): 1184-1196.

-

Ahmad A, Khan I, Khan Z, et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophys Rev. 2021;13(4):611-625. Available from: [Link]

-

Hidaka H, Sasaki Y, Tanaka T, et al. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation. Proc Natl Acad Sci U S A. 1981;78(7):4354-7. Available from: [Link]

- Kumar R, Singh V, Singh P. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. 2023;83(2): 150-160.

-

Tanaka T, Inagaki M, Hidaka H. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors. Mol Pharmacol. 1984;25(3):403-7. Available from: [Link]

-

Hidaka H, Asano M, Tanaka T. Naphthalenesulfonamides as calmodulin antagonists. Methods Enzymol. 1983;102:185-94. Available from: [Link]

-

Fan M, Liu W, He M, et al. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019;34(1):1246-1256. Available from: [Link]

-

Török K, Vas M, Kandra L, et al. A new potent calmodulin antagonist with arylalkylamine structure: crystallographic, spectroscopic and functional studies. J Biol Chem. 2000;275(13):9318-26. Available from: [Link]

-

Li Y, Zhang Y, Wang Y, et al. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. European Journal of Medicinal Chemistry. 2018;154:44-59. Available from: [Link]

-

Maccari R, Ottanà R, Vigorita MG. Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds. Bioorg Med Chem. 2005;13(15):4649-59. Available from: [Link]

-

Bozkurt E, Sıcak Y, Oruç-Emre EE, et al. A few biologically active sulfonamide derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. 2020;7(3):839-852. Available from: [Link]

-

Al-Masoudi NA, Al-Salihi R, Al-Salami BK. Synthesis and Biological Evaluation of New Sulfonamide Derivative. Turkish Journal of Science. 2021;6(2): 64-70. Available from: [Link]

-

Li Y, Zhang Y, Wang Y, et al. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. Eur J Med Chem. 2018;154:44-59. Available from: [Link]

-

Yan H, Li G, Huang H, Lu Y. The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. Bioorg Med Chem Lett. 2021;40:127924. Available from: [Link]

-

Wilden JD. The Sulfonamide Motif as a Synthetic Tool. Journal of Chemical Research. 2010;2010(10):541-548. Available from: [Link]

-

Boland S, Defert O, Alen J, et al. 3-[2-(Aminomethyl)-5-[(pyridin-4-yl)carbamoyl]phenyl] benzoates as soft ROCK inhibitors. Bioorg Med Chem Lett. 2013;23(23):6442-6. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Sulfanilamide?. Available from: [Link]

-

Study.com. Sulfonamide: Mechanism of Action & Uses. Available from: [Link]

-

Henry RJ. THE MODE OF ACTION OF SULFONAMIDES. Bacteriol Rev. 1943;7(4):175-262. Available from: [Link]

-

National Center for Biotechnology Information. 5-methoxynaphthalene-1-carboxylic Acid. PubChem Compound Database. Available from: [Link]

Sources

- 1. 5-Methoxynaphthalene-1-sulfonamide [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calmodulin antagonists of improved potency and specificity for use in the study of calmodulin biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naphthalenesulfonamides as calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new potent calmodulin antagonist with arylalkylamine structure: crystallographic, spectroscopic and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-[2-(Aminomethyl)-5-[(pyridin-4-yl)carbamoyl]phenyl] benzoates as soft ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 18. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 19. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Solubility of 5-Methoxynaphthalene-1-sulfonamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Methoxynaphthalene-1-sulfonamide, a key intermediate in pharmaceutical and chemical synthesis.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes foundational principles of sulfonamide solubility, analyzes the physicochemical properties of the target molecule, and offers detailed, field-proven experimental protocols for researchers to determine its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a thorough understanding of the solubility behavior of this compound for process development, formulation, and quality control.

Introduction: The Significance of Solubility in a Research and Development Context

5-Methoxynaphthalene-1-sulfonamide is a vital building block in the synthesis of a range of organic compounds, including those with potential therapeutic properties.[1] Its sulfonamide group makes it a valuable intermediate in the design of molecules with specific biological activities.[1] Understanding the solubility of this compound in organic solvents is paramount for several critical aspects of research and development, including:

-

Reaction Kinetics and Purity: The rate and completeness of a chemical reaction often depend on the solubility of the reactants in the chosen solvent. Poor solubility can lead to incomplete reactions and the generation of impurities.

-

Purification and Crystallization: Solubility differences are exploited in purification techniques like recrystallization to isolate the desired compound from byproducts and unreacted starting materials.

-

Formulation and Drug Delivery: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its intermediate is a key determinant of its bioavailability and the choice of delivery vehicle.

-

Process Safety and Scalability: Accurate solubility data is essential for designing safe and efficient large-scale chemical processes, preventing issues like precipitation in transfer lines or reactors.

Physicochemical Properties of 5-Methoxynaphthalene-1-sulfonamide

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key properties of 5-Methoxynaphthalene-1-sulfonamide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃S | [1][2][3][4] |

| Molecular Weight | 237.27 g/mol | [1][2] |

| Predicted Boiling Point | 455.5 ± 37.0 °C | [2] |

| Predicted Density | 1.344 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 10.12 ± 0.30 | [2] |

The structure of 5-Methoxynaphthalene-1-sulfonamide, featuring a naphthalene ring system, a methoxy group, and a sulfonamide group, suggests a molecule with both lipophilic and polar characteristics. The naphthalene and methoxy groups contribute to its lipophilicity, while the sulfonamide group can participate in hydrogen bonding, imparting a degree of polarity. This dual nature dictates its solubility behavior in different organic solvents.

Theoretical Framework for Sulfonamide Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of sulfonamides in organic solvents is influenced by a combination of factors, including the polarity of the solvent, its hydrogen bonding capacity, and the specific functional groups on the sulfonamide molecule.[5]

The Hildebrand solubility parameter can be a useful tool for predicting the solubility of sulfonamides in various solvents.[5] Generally, sulfonamides exhibit higher solubility in polar organic solvents that can engage in hydrogen bonding. Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective due to their high polarity and ability to act as hydrogen bond acceptors. Alcohols, such as methanol and ethanol, are also expected to be reasonably good solvents. Conversely, non-polar solvents like hexane and toluene are generally poor solvents for sulfonamides.

Experimental Determination of Solubility: A Practical Workflow

Given the absence of extensive published data, an experimental approach is necessary to determine the precise solubility of 5-Methoxynaphthalene-1-sulfonamide in specific organic solvents. The following section provides a detailed, step-by-step protocol for a reliable and reproducible solubility determination.

Isothermal Saturation Method

The isothermal saturation method is a robust and widely used technique for determining the equilibrium solubility of a compound at a specific temperature.[6]

-

Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, DMSO, DMF).

-

Sample Preparation: Accurately weigh an excess amount of 5-Methoxynaphthalene-1-sulfonamide into a series of vials.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.[6]

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of 5-Methoxynaphthalene-1-sulfonamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Gravimetric Method

For a simpler, albeit potentially less precise, determination, the gravimetric method can be employed.

-

Saturation: Prepare a saturated solution as described in steps 1-5 of the Isothermal Saturation Method.

-

Sample Withdrawal: Accurately weigh a clean, dry vial. Carefully transfer a known volume of the clear, saturated supernatant to the pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Final Weighing: Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

Calculation: The difference in weight corresponds to the mass of the dissolved solute. Calculate the solubility in mg/mL.

Workflow Diagram

Caption: Workflow for Isothermal Solubility Determination.

Predicted Solubility Profile

Based on the general principles of "like dissolves like" and the known behavior of sulfonamides, the following qualitative solubility profile for 5-Methoxynaphthalene-1-sulfonamide can be predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond acceptors and high polarity effectively solvate the polar sulfonamide group. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the sulfonamide group, but the non-polar naphthalene moiety may limit very high solubility. |

| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate | Can interact with both the polar and non-polar parts of the molecule. |

| Non-polar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic nature of the solvent may have some favorable pi-pi stacking interactions with the naphthalene ring. |

| Non-polar Aliphatic | Hexane, Heptane | Low | Lack of favorable interactions with the polar sulfonamide group. |

Conclusion

This technical guide has provided a comprehensive overview of the factors influencing the solubility of 5-Methoxynaphthalene-1-sulfonamide in organic solvents. While specific experimental data is sparse, a strong theoretical framework and practical experimental protocols have been presented to empower researchers to determine the solubility in their systems of interest. A systematic approach, combining theoretical predictions with robust experimental verification, is crucial for the successful application of this important chemical intermediate in research and development. The generation and publication of such quantitative solubility data would be a valuable contribution to the scientific community.

References

- Joung, J., & Lee, S. (2020). Solubility prediction of sulfonamides at various temperatures using a single determination.

- Martin, A., & Wu, P. L. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-856.

- Perlovich, G. L., & Raevsky, O. A. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

-

ResearchGate. (n.d.). Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved from [Link]

-

Angene International Limited. (n.d.). 5-Methoxynaphthalene-1-sulfonamide|CAS 32327-46-1. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Methoxynaphthalene-1-sulfonamide. Retrieved from [Link]

Sources

- 1. 5-Methoxynaphthalene-1-sulfonamide [myskinrecipes.com]

- 2. 5-Methoxynaphthalene-1-sulfonaMide CAS#: 32327-46-1 [amp.chemicalbook.com]

- 3. 5-Methoxynaphthalene-1-sulfonaMide | 32327-46-1 [chemicalbook.com]

- 4. 5-Methoxynaphthalene-1-sulfonamide|CAS 32327-46-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Naphthalene Sulfonamides

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of naphthalene sulfonamides. From the initial isolation of naphthalene from coal tar to the pioneering work in sulfonation chemistry and the subsequent emergence of naphthalene sulfonamides as crucial components in dyes, fluorescent probes, and pharmaceuticals, this document charts the scientific journey of this important class of organic compounds. Designed for researchers, scientists, and drug development professionals, this guide synthesizes historical context with detailed technical information, including foundational experimental protocols and an examination of the key scientific milestones that have shaped our understanding and application of naphthalene sulfonamides.

Introduction: The Genesis of a Versatile Scaffold

The story of naphthalene sulfonamides is a compelling narrative of chemical discovery and innovation, stretching from the gas-lit laboratories of the 19th century to the advanced research centers of today. This class of compounds, characterized by a naphthalene core bearing one or more sulfonamide functional groups, has proven to be remarkably versatile, finding applications in a diverse array of scientific and industrial fields. Their journey begins with two parallel streams of discovery: the isolation and characterization of naphthalene and the dawn of synthetic organic chemistry, particularly the development of sulfonamide-based pharmaceuticals. This guide will trace the confluence of these streams, highlighting the key breakthroughs and the scientists who made them, to provide a deep understanding of the origins and evolution of naphthalene sulfonamides.

The Naphthalene Backbone: From Coal Tar to Chemical Feedstock

The history of naphthalene sulfonamides is intrinsically linked to the availability and understanding of naphthalene itself.

Discovery and Early Characterization

In the early 1820s, a pungent, white crystalline solid was independently isolated from the distillation of coal tar by at least two chemists. In 1821, John Kidd, a British physician and chemist, described the properties of this substance and proposed the name "naphthaline," derived from "naphtha," a general term for volatile, flammable hydrocarbon liquids.[1][2] The empirical formula of naphthalene, C₁₀H₈, was determined by the renowned scientist Michael Faraday in 1826.[1][2] However, its bicyclic aromatic structure, consisting of two fused benzene rings, was not correctly proposed until 1866 by Emil Erlenmeyer.[2]

Production and Industrial Significance

For much of the 19th and 20th centuries, coal tar, a byproduct of coke production for the steel industry, was the primary source of naphthalene.[1][3] This readily available and inexpensive starting material fueled the burgeoning synthetic dye industry and provided the raw material for a vast range of chemical syntheses. While petroleum-based production methods emerged in the mid-20th century, coal tar remains a significant source of naphthalene to this day.[3]

The Dawn of Sulfonamides: A New Era in Medicine

The "sulfonamide" part of our story begins in the early 20th century with the groundbreaking discovery of the first synthetic antibacterial drugs.

Prontosil: The First "Sulfa Drug"

In the 1930s, at the laboratories of Bayer AG in Germany, a team led by Gerhard Domagk was investigating the medicinal properties of synthetic dyes.[4][5] In 1932, they discovered that a red azo dye named Prontosil had remarkable antibacterial activity in mice.[5][6] This discovery was a monumental breakthrough in medicine, as it represented the first effective systemic treatment for bacterial infections. For his discovery, Domagk was awarded the Nobel Prize in Medicine in 1939.[6]

The Active Metabolite: Sulfanilamide

It was soon discovered by researchers at the Pasteur Institute in France that Prontosil was a prodrug.[4] In the body, it was metabolized to the simpler, colorless compound, para-aminobenzenesulfonamide, also known as sulfanilamide.[4] This discovery was crucial as sulfanilamide was a known compound and not under patent, leading to a surge in the development of a wide range of "sulfa drugs" and marking the beginning of the antibiotic era.[7]

The Convergence: Sulfonation of Naphthalene

The fusion of naphthalene chemistry with the emerging field of sulfonamides was made possible by the development of methods to introduce sulfonic acid groups onto the naphthalene ring.

Pioneering Work of Armstrong and Wynne

The systematic study of naphthalene sulfonation was pioneered by British chemists Henry Edward Armstrong and his collaborator William Palmer Wynne in the late 19th and early 20th centuries.[3] Their meticulous research, documented in numerous publications, laid the foundation for understanding the substitution patterns of naphthalene and was of immense practical importance to the synthetic dye industry.[3]

Isomerism in Naphthalene Sulfonation

Armstrong and Wynne's work elucidated the critical role of reaction temperature in determining the position of the sulfonic acid group on the naphthalene ring.[1] Sulfonation of naphthalene with sulfuric acid is a classic example of kinetic versus thermodynamic control:

-

Kinetic Control: At lower temperatures (around 80°C), the reaction is faster and favors the formation of naphthalene-1-sulfonic acid .

-

Thermodynamic Control: At higher temperatures (around 160°C), the reaction is reversible, and the more stable naphthalene-2-sulfonic acid is the major product.[1]

This ability to selectively produce different isomers was a crucial development for the synthesis of a wide range of naphthalene derivatives.

The Birth of Naphthalene Sulfonamides: Key Derivatives and Their Applications

The availability of naphthalene sulfonic acids paved the way for the synthesis of the corresponding naphthalene sulfonamides. This was typically achieved by converting the sulfonic acid to a more reactive sulfonyl chloride, which could then be reacted with an amine.

Early Synthetic Dyes: The Case of Amido Black 10B

One of the earliest and most significant applications of naphthalene sulfonamides was in the synthesis of azo dyes. These dyes, characterized by the -N=N- linkage, became the backbone of the synthetic dye industry. A prime example is Amido Black 10B (also known as Naphthol Blue Black). This diazo dye, which contains two sulfonic acid groups and is used for staining proteins in biochemical techniques like Western blotting, is synthesized from H acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid), which is itself derived from naphthalene.[8][9][10] The synthesis of such dyes demonstrated the utility of naphthalene sulfonic acids as versatile intermediates.

Caption: Chemical structure of Amido Black 10B.

Dansyl Chloride: A Revolutionary Fluorescent Probe

A pivotal moment in the history of naphthalene sulfonamides came in 1952 when Gregor Weber introduced 5-(dimethylamino)naphthalene-1-sulfonyl chloride , now universally known as dansyl chloride .[11] Weber demonstrated that this compound reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts.[11] This discovery revolutionized protein chemistry, providing a powerful tool for:

-

N-terminal amino acid analysis: Determining the first amino acid in a protein sequence.

-

Fluorescent labeling of proteins: Allowing for the study of protein conformation, dynamics, and interactions through fluorescence polarization and fluorescence resonance energy transfer (FRET).

The synthesis of dansyl chloride involves the sulfonation of N,N-dimethyl-1-naphthylamine, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride.

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Armstrong-Wynne Collection [armstrongwynne.org]

- 4. Polarization of the fluorescence of macromolecules. 1. Theory and experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2827487A - Preparation of 1, 5-naphthalene disulfonyl chloride - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. biognost.com [biognost.com]

- 9. researchgate.net [researchgate.net]

- 10. stainsfile.com [stainsfile.com]

- 11. Double-Isotope Dansyl Microassay for Cerebral Amino Acids | Springer Nature Experiments [experiments.springernature.com]

In Silico Modeling of 5-Methoxynaphthalene-1-sulfonamide: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive technical overview of the in silico modeling of 5-Methoxynaphthalene-1-sulfonamide, a molecule of interest in contemporary drug discovery. We will delve into the core computational methodologies that are pivotal in characterizing the therapeutic potential of this and similar chemical entities. This document is structured to provide not only procedural steps but also the scientific rationale behind these advanced computational techniques, ensuring a robust and well-grounded understanding for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Sulfonamides and the Case for 5-Methoxynaphthalene-1-sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of drugs with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their mechanism of action often involves the competitive inhibition of key enzymes in metabolic pathways. 5-Methoxynaphthalene-1-sulfonamide, with its distinct chemical architecture, presents a compelling case for in silico investigation to unlock its therapeutic promise.

A critical starting point for our investigation is the structural similarity of 5-Methoxynaphthalene-1-sulfonamide to a ligand co-crystallized with human Fatty Acid Binding Protein 4 (FABP4), as detailed in the Protein Data Bank (PDB) entry 5Y12. FABP4 is a key regulator of lipid metabolism and inflammatory responses, making it a significant target for metabolic diseases such as diabetes and atherosclerosis.[3][4][5] This structural homology strongly suggests that FABP4 is a primary putative target for 5-Methoxynaphthalene-1-sulfonamide, and thus will be the focus of our modeling efforts.

Core In Silico Workflow

Our in silico analysis will follow a multi-step, integrated workflow designed to provide a holistic view of the molecule's potential. This workflow, from target identification to safety profiling, is a critical component of modern, efficient drug discovery paradigms.

Caption: GROMACS Molecular Dynamics Simulation Workflow.

Part 3: ADMET Prediction - Profiling Pharmacokinetics and Toxicity

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery to identify compounds with favorable pharmacokinetic profiles and minimal toxicity. [6][7][8][9][10]In silico ADMET prediction tools provide a rapid and cost-effective means to assess these properties early in the development pipeline.

Methodology

1. Inputting the Molecule:

-

Use a web-based tool such as SwissADME or ADMETlab 2.0. [11][12][13][14]* Input the SMILES string of 5-Methoxynaphthalene-1-sulfonamide into the server.

2. Analyzing the Predictions:

-

Physicochemical Properties: Evaluate properties like molecular weight, logP (lipophilicity), and water solubility.

-

Pharmacokinetics:

-

Absorption: Assess gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.

-

Distribution: Predict plasma protein binding.

-

Metabolism: Identify potential cytochrome P450 (CYP) enzyme inhibition.

-

-

Drug-likeness: Check for violations of Lipinski's rule of five and other drug-likeness filters.

-

Toxicity: Predict potential toxicities such as hepatotoxicity and mutagenicity.

Predicted ADMET Properties of 5-Methoxynaphthalene-1-sulfonamide

| Property Category | Parameter | Predicted Value | Implication for Drug Development |

| Physicochemical Properties | Molecular Weight | 237.27 g/mol | Favorable (within Lipinski's rule) |

| LogP | ~2.5 | Optimal lipophilicity for absorption | |

| Water Solubility | Moderately Soluble | Acceptable for oral administration | |

| Pharmacokinetics | GI Absorption | High | Good oral bioavailability expected |

| BBB Permeant | No | Less likely to cause CNS side effects | |

| CYP Inhibition | Inhibitor of CYP2C9 | Potential for drug-drug interactions | |

| Drug-Likeness | Lipinski's Rule | 0 Violations | Good drug-like properties |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| Hepatotoxicity | Low risk | Favorable safety profile |

Conclusion

This in-depth technical guide outlines a robust in silico workflow for the comprehensive evaluation of 5-Methoxynaphthalene-1-sulfonamide. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, we can build a detailed profile of its potential as a therapeutic agent targeting FABP4. The insights gained from these computational studies are invaluable for guiding further experimental validation and lead optimization efforts, ultimately accelerating the journey from a promising molecule to a potential life-saving drug.

References

-

GROMACS Tutorials. [Link]

-

Introductory Tutorials for Simulating Protein Dynamics with GROMACS - ACS Publications. [Link]

-

5-Methoxynaphthalene-1-sulfonamide - MySkinRecipes. [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. [Link]

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC - NIH. [Link]

-

5y12 - Crystal structure of human FABP4 complexed with ligand 5-((4-methoxynaphthalene)-1-sulfonamido)pentanoic acid - Summary - Protein Data Bank Japan. [Link]

-

In silico screening, ADMET analysis and MD simulations of phytochemicals of Onosma bracteata Wall. as SARS CoV-2 inhibitors - PMC - NIH. [Link]

-

Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed. [Link]

-

SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics - YouTube. [Link]

-

ADMET-AI. [Link]

-

Help - SwissADME. [Link]

-

ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? - Audrey Yun Li. [Link]

-

ADMET Prediction | Rowan. [Link]

-

MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS - Romanian Journal of Biophysics. [Link]

-

Small Molecule Ligand Docking Service - BV-BRC. [Link]

-

Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. [Link]

-

Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided. [Link]

-

DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES - Semantic Scholar. [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences. [Link]

-

swiss ADME tutorial - YouTube. [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. [Link]

-

In Silico methods for ADMET prediction of new molecules | PPTX - Slideshare. [Link]

-

ADMET Prediction Software | Sygnature Discovery. [Link]

-

What are FABP4 inhibitors and how do they work? - Patsnap Synapse. [Link]

-

Introduction to Molecular Dynamics - the GROMACS tutorials!. [Link]

-

A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists - SciSpace. [Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC - PubMed Central. [Link]

-

Pharmacological Inhibition of Fatty Acid-Binding Protein 4 (FABP4) Protects Against Rhabdomyolysis-Induced Acute Kidney Injury - Frontiers. [Link]

-

In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach - Frontiers. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. [Link]

-

Molecular Docking: A structure-based drug designing approach - JSciMed Central. [Link]

-

Running molecular dynamics simulations using GROMACS - Galaxy Training!. [Link]

-

Introduction to RCSB PDB's Sequence Annotations Viewer - YouTube. [Link]

-

ADMETlab 2.0. [Link]

-

wwPDB: X-ray validation report user guide - Worldwide Protein Data Bank. [Link]

-

ADMET Predictions - Computational Chemistry Glossary - Deep Origin. [Link]

-

From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - ResearchGate. [Link]

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC - NIH. [Link]

-

HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. [Link]

-

How to use SwissADME? - YouTube. [Link]

-

Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. A comprehensive systematic review | Request PDF - ResearchGate. [Link]

-

ADMET Predictor: In Silico Screening | Early Drug Discovery - Pharmaron. [Link]

-

5G12: Pseudomonas aeruginosa HDAH (Y313F) unliganded. - RCSB PDB. [Link]

-

5YGU: Crystal structure of Escherichia coli (strain K12) mRNA Decapping Complex RppH-DapF - RCSB PDB. [Link]

-

Anti-microbial activities of sulfonamides using disc diffusion method. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. In silico screening, ADMET analysis and MD simulations of phytochemicals of Onosma bracteata Wall. as SARS CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADMET-AI [admet.ai.greenstonebio.com]

- 8. ADMET Prediction | Rowan [rowansci.com]

- 9. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 10. Frontiers | In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach [frontiersin.org]

- 11. youtube.com [youtube.com]

- 12. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ADMETlab 2.0 [admetmesh.scbdd.com]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to 5-Methoxynaphthalene-1-sulfonamide (CAS 32327-46-1): Properties, Synthesis, and Applications

Introduction

5-Methoxynaphthalene-1-sulfonamide is a bicyclic aromatic sulfonamide that stands as a compound of significant interest for researchers and drug development professionals. Its structure is a composite of two key pharmacophores: the naphthalene ring system and the sulfonamide functional group. The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including anticancer agents and metabolic disease modulators.[1][2] Concurrently, the sulfonamide group is one of the most fundamental moieties in drug discovery, renowned for conferring a vast range of pharmacological activities, most notably antimicrobial effects through the inhibition of folic acid synthesis.[3][4]

This technical guide provides a comprehensive overview of 5-Methoxynaphthalene-1-sulfonamide, moving beyond basic data to offer field-proven insights into its synthesis, characterization, potential biological mechanisms, and analytical quantification. It is designed to serve as a foundational resource for scientists leveraging this molecule as a versatile building block in the synthesis of novel therapeutic agents and chemical probes.[5][]

Physicochemical Properties and Handling